2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid
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Overview
Description
2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely found in plants. This particular compound is characterized by its unique structure, which includes a pyranochromene core with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxycoumarin with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticoagulant, anticancer agent, and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, and in the formulation of cosmetic and pharmaceutical products
Mechanism of Action
The mechanism of action of 2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to its ability to inhibit the synthesis of vitamin K-dependent clotting factors. In anticancer applications, the compound may induce apoptosis in cancer cells by modulating various signaling pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its pleasant aroma and use in perfumes and flavorings.
Warfarin: A well-known anticoagulant derived from coumarin, used in the prevention and treatment of thromboembolic disorders.
Dicoumarol: Another anticoagulant compound structurally related to coumarin, with similar therapeutic applications.
Uniqueness
2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyranochromene core and various functional groups make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-9-11-6-10-4-5-17(2,3)22-13(10)8-14(11)21-16(20)12(9)7-15(18)19/h6,8H,4-5,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYGCRESNKBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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